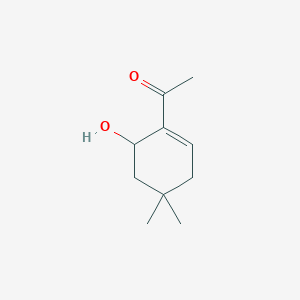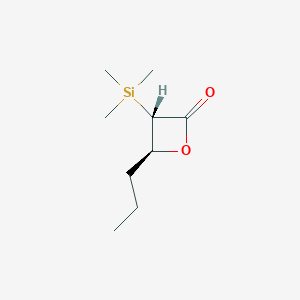![molecular formula C38H46Cl4N8O4S2Zn B14473148 2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;tetrachlorozinc(2-) CAS No. 69852-41-1](/img/structure/B14473148.png)
2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;tetrachlorozinc(2-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;tetrachlorozinc(2-) is a complex organic compound with a unique structure that includes a benzothiazolium core, an azo linkage, and a tetrachlorozincate counterion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol typically involves a multi-step process:
Formation of the Benzothiazolium Core: The benzothiazolium core can be synthesized through the reaction of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Azo Coupling: The azo linkage is introduced by diazotization of an aromatic amine followed by coupling with the benzothiazolium compound.
Ethylation and Hydroxylation: The ethyl and hydroxyl groups are introduced through alkylation and subsequent hydroxylation reactions.
Complexation with Zinc: The final step involves the complexation of the organic molecule with zinc chloride to form the tetrachlorozincate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo linkage can yield the corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学研究应用
2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用机制
The mechanism of action of 2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol involves its interaction with molecular targets through its functional groups. The benzothiazolium core and azo linkage can interact with various biomolecules, leading to changes in their structure and function. The compound’s ability to form complexes with metal ions, such as zinc, also plays a crucial role in its biological activity.
相似化合物的比较
Similar Compounds
2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol: Similar in structure but without the tetrachlorozincate counterion.
4-ethyl-2-methoxyphenol: Shares the methoxy and ethyl groups but lacks the benzothiazolium core and azo linkage.
bis[2-[[4-[ethyl(2-hydroxyethyl)amino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium]tetrachlorozincate(2-): A closely related compound with similar functional groups.
Uniqueness
The presence of the tetrachlorozincate counterion in 2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol imparts unique properties, such as enhanced stability and specific interactions with biological targets, making it distinct from other similar compounds.
属性
CAS 编号 |
69852-41-1 |
|---|---|
分子式 |
C38H46Cl4N8O4S2Zn |
分子量 |
950.1 g/mol |
IUPAC 名称 |
2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C19H23N4O2S.4ClH.Zn/c2*1-4-23(11-12-24)15-7-5-14(6-8-15)20-21-19-22(2)17-10-9-16(25-3)13-18(17)26-19;;;;;/h2*5-10,13,24H,4,11-12H2,1-3H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChI 键 |
MXSVKPJDYZMMNO-UHFFFAOYSA-J |
规范 SMILES |
CCN(CCO)C1=CC=C(C=C1)N=NC2=[N+](C3=C(S2)C=C(C=C3)OC)C.CCN(CCO)C1=CC=C(C=C1)N=NC2=[N+](C3=C(S2)C=C(C=C3)OC)C.Cl[Zn-2](Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


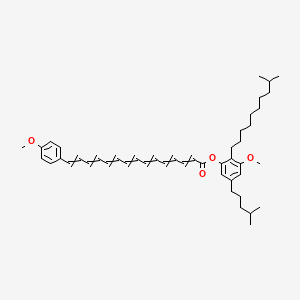

![2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenoxy)acetic acid](/img/structure/B14473079.png)
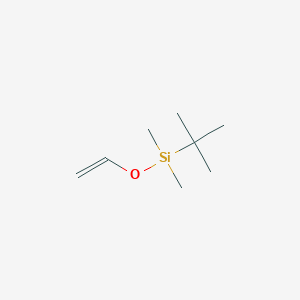


![2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(trimethoxysilyl)propyl]-](/img/structure/B14473105.png)

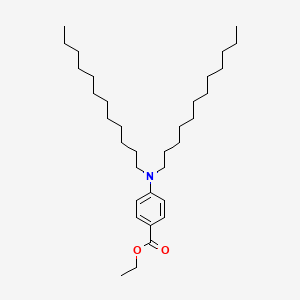
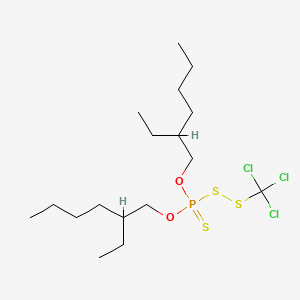
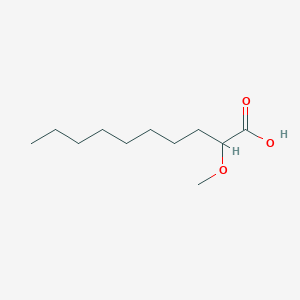
![7-Ethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B14473129.png)
